
Toxin III, cyanobacterium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Toxin III is a potent toxin produced by cyanobacteria. Cyanobacteria are photosynthetic bacteria that are commonly found in freshwater and marine environments. Toxin III is a cyclic peptide that has been shown to have potent neurotoxic effects. In recent years, there has been a growing interest in the synthesis and study of Toxin III due to its potential applications in scientific research.
Applications De Recherche Scientifique
Type III Secretion System and Its Role in Bacterial Virulence
Research on Type III secretion systems (T3SS) highlights their role in bacterial virulence, particularly in pathogens like Pseudomonas aeruginosa. These systems enable bacteria to inject toxins directly into the host cells, significantly impacting the outcome of infections. For instance, studies have found that the presence of type III secretory proteins (ExoS, ExoT, ExoU, or PcrV) in P. aeruginosa is associated with a six-fold greater risk of mortality in infections (Roy-Burman et al., 2001). Furthermore, the structural and functional aspects of T3SS are key targets for novel antibacterial development, as they play a critical role in the interaction with eukaryotic cells and are essential for bacterial pathogenicity (Izoré, Job, & Dessen, 2011).
Impact on Host Cellular Mechanisms
The toxins secreted via T3SS, like ExoS, disrupt essential cellular mechanisms in the host. They can modify host cell cytoskeletal components, affecting the permeability properties of cells, which facilitates bacterial invasion across mucosal surfaces (Soong et al., 2007). This ability of T3SS to manipulate host cell processes is a critical aspect of bacterial pathogenesis.
Biogenesis and Regulation of T3SS
The biogenesis of T3SS involves the intricate coordination of over 20 different proteins. The assembly and regulation of these proteins have been extensively studied, providing insights into potential intervention points for therapeutic strategies. The process involves elements like polymerization, partner recognition, and partial unfolding of the T3SS components (Izoré, Job, & Dessen, 2011).
Applications in Drug Development
Understanding the mechanism of action of T3SS and its toxins has direct applications in developing antibacterial drugs. For instance, inhibitors of T3SS have been identified as potential therapeutic agents against P. aeruginosa infections. These inhibitors can selectively inhibit type III secretion with minimal cytotoxicity, offering a targeted approach to combat bacterial infections (Aiello et al., 2010).
Propriétés
Numéro CAS |
118389-25-6 |
|---|---|
Formule moléculaire |
C47H71N13O12 |
Poids moléculaire |
1010.1 g/mol |
Nom IUPAC |
(5R,8S,11R,15S,18S,19S,22R)-8,15-bis[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-5,19-dimethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid |
InChI |
InChI=1S/C47H71N13O12/c1-25(22-26(2)36(72-6)23-30-12-8-7-9-13-30)16-17-31-27(3)39(63)59-34(44(68)69)18-19-37(61)54-28(4)40(64)55-29(5)41(65)58-33(15-11-21-53-47(50)51)43(67)60-35(45(70)71)24-38(62)56-32(42(66)57-31)14-10-20-52-46(48)49/h7-9,12-13,16-17,22,26-27,29,31-36H,4,10-11,14-15,18-21,23-24H2,1-3,5-6H3,(H,54,61)(H,55,64)(H,56,62)(H,57,66)(H,58,65)(H,59,63)(H,60,67)(H,68,69)(H,70,71)(H4,48,49,52)(H4,50,51,53)/b17-16+,25-22+/t26-,27-,29+,31-,32-,33-,34+,35+,36-/m0/s1 |
Clé InChI |
UWKDRDKCWDBPNK-WXJJDZFKSA-N |
SMILES isomérique |
C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)C[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)NC(=O)CC[C@@H](NC1=O)C(=O)O)C)CCCN=C(N)N)C(=O)O)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C |
SMILES |
CC1C(NC(=O)C(NC(=O)CC(NC(=O)C(NC(=O)C(NC(=O)C(=C)NC(=O)CCC(NC1=O)C(=O)O)C)CCCN=C(N)N)C(=O)O)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C |
SMILES canonique |
CC1C(NC(=O)C(NC(=O)CC(NC(=O)C(NC(=O)C(NC(=O)C(=C)NC(=O)CCC(NC1=O)C(=O)O)C)CCCN=C(N)N)C(=O)O)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C |
Synonymes |
cyclo-Ala-Arg-isoAsp-Arg-Adda-isoglu-dehydroalanine toxin III, cyanobacterium |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,5,6,7-tetrabromophthalide](/img/structure/B55099.png)

![[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2S,3R,4R)-1,3,4,5-tetrahydroxypentan-2-yl]oxyoxan-3-yl] dihydrogen phosphate](/img/structure/B55102.png)
![4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline](/img/structure/B55105.png)
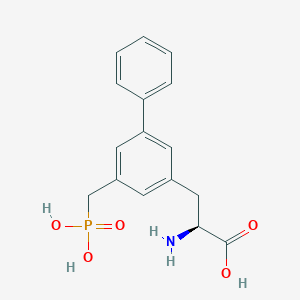
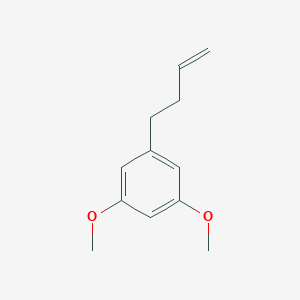
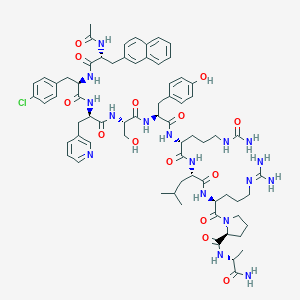


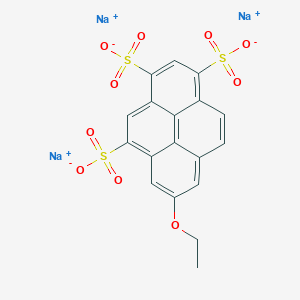
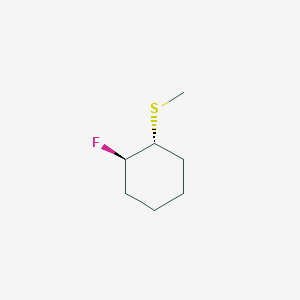

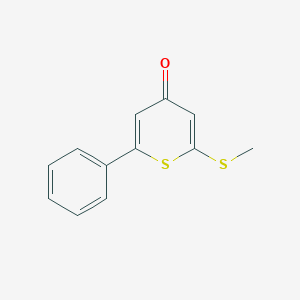
![8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B55132.png)